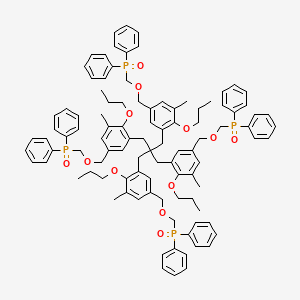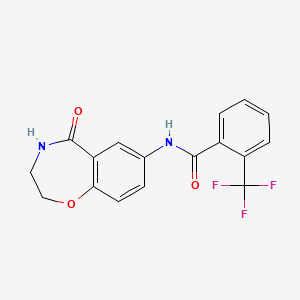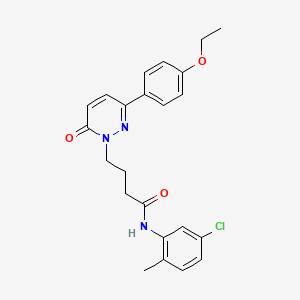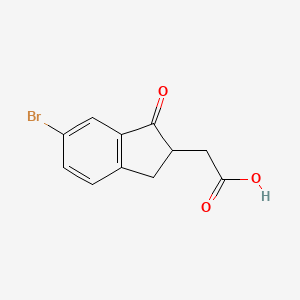
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is an intricate chemical compound, primarily known for its relevance in pharmaceutical and biochemical research. The structural complexity of this compound allows it to interact with a variety of biological targets, making it a point of interest for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide generally involves a multi-step process. This process starts with the preparation of the piperazine scaffold, followed by the introduction of the tetrazolyl group. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the correct formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound might involve automated synthesizers and flow chemistry techniques to ensure high yield and purity. The reaction conditions need to be optimized for scalability, including considerations for solvent usage, temperature control, and the minimization of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : Often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Particularly nucleophilic substitution, where the tetrazolyl group can be targeted.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.
Reduction: : Sodium borohydride in methanol, room temperature.
Substitution: : Nucleophilic reagents like amines or alkoxides under basic conditions.
Major Products
The products of these reactions are varied but typically involve modifications to the tetrazolyl or piperazine moieties, leading to derivatives that can further interact with biological targets.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been explored in several domains:
Chemistry: : As a ligand in coordination chemistry.
Biology: : Investigated for its binding affinity to certain protein receptors.
Medicine: : Potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Usage as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific biological targets, such as protein receptors. The tetrazolyl group is particularly important for binding, often involved in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Highlighting Uniqueness
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is distinguished by the presence of the ethoxy group on the phenyl ring, which can influence its binding characteristics and overall biological activity compared to other similar compounds with different substituents.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c1-2-30-19-10-8-18(9-11-19)28-20(23-24-25-28)16-26-12-14-27(15-13-26)21(29)22-17-6-4-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYWSYBHAHSOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2610918.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![4-{[1-(4-Chlorobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2610921.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)





![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)

